4-Nitroindoline
Description
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFDUKXUFJCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530890 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-26-1 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroindoline can be synthesized through several methods. One common approach involves the nitration of indoline. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the fourth position of the indoline ring .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 4-nitroindole. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. This method is preferred due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Cyclization of 2-Methyl-3-Nitrobenzene Derivatives
The most industrially viable method involves cyclization of 2-methyl-3-nitrobenzene using triethyl orthoformate and oxalic acid under reflux, followed by potassium ethylate-mediated ring closure ( ):
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Methyl-3-nitrobenzene, triethyl orthoformate, oxalic acid | Reflux (2–4 h), 0–10 °C cooling, ethanolic K ethylate | 74–81.4% |
Mechanism : Oxalic acid acts as a catalyst for cyclization, while potassium ethylate deprotonates intermediates to form the indoline ring.
Nitration of 4-Methoxyphenyl Hydrazine Hydrochloride
An alternative route employs nitration of 4-methoxyphenyl hydrazine hydrochloride with concentrated HNO₃, followed by acetaldehyde-mediated cyclization and demethylation ( ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 60–80 °C | – |
| Cyclization | Acetaldehyde, H₂SO₄ catalyst | 62–70% |
| Demethylation | BBr₃, acetic acid/toluene | 85–90% |
Reduction to 4-Aminoindoline
4-Nitroindoline undergoes reduction to 4-aminoindoline , a precursor for bioactive molecules. Two methods dominate:
Iron-Acid Reduction
Iron powder in HCl/ethanol achieves selective nitro-to-amine conversion ( ):
| Reagents | Conditions | Yield |
|---|---|---|
| Fe powder, HCl, ethanol | 80 °C, 2–3 h | 78–85% |
Mechanism : Fe reduces the nitro group via electron transfer, forming Fe₃O₄ as a byproduct.
Bioorthogonal Reduction
4,4’-Bipyridine-mediated reduction enables nitro-to-amine conversion under biocompatible conditions ( ):
| Catalyst | Conditions | Applications |
|---|---|---|
| 4,4’-Bipyridine, diboron reagents | Aqueous, 37 °C | Prodrug activation in cells |
Photochemical Reactions
This compound derivatives exhibit unique photoreactivity, forming dimers and isomers under UV light ( ):
Dimerization
Irradiation (λ = 350 nm) of 7-nitroindoline-S-thiocarbamates yields nitrosoindoline dimers (e.g., azodioxy dimer 14 ) via radical intermediates:
| Product | Conditions | Key Observation |
|---|---|---|
| Azodioxy dimer | UV light, CDCl₃ | N–N bond distance: 1.332 Å |
Isomerization
Photoexcitation induces Z-to-E isomerization of intermediates, with activation barriers of ~32.77 kcal/mol ( ).
Comparative Reaction Data
Mechanistic Insights
-
Electrophilic Substitution : The nitro group directs incoming electrophiles to the 5- and 7-positions of the indoline ring ( ).
-
Radical Pathways : Photolysis generates thiyl radicals, leading to nitrosoindoline intermediates ( ).
-
Enzymatic Selectivity : Mutations (e.g., E104G) relieve steric clashes, enabling this compound binding in TrpB ( ).
Scientific Research Applications
4-Nitroindoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of dyes, pigments, and agricultural chemicals
Mechanism of Action
The mechanism of action of 4-Nitroindoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as DNA and proteins. These interactions can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitroindoline vs. 4-Nitroindole
4-Nitroindole (CAS: 4769-97-5) shares the same nitro-substituted benzene ring but differs in the five-membered ring structure: it is unsaturated (indole) compared to the saturated indoline in this compound. Key differences include:
Positional Isomers: 5-Nitroindoline and 6-Nitroindoline
5- and 6-Nitroindoline are structural isomers of this compound, differing in the nitro group’s position on the benzene ring.
- Electronic Effects : The nitro group’s position alters electron distribution. For example, a 4-nitro group in indoline may exert stronger para-directing effects compared to meta positions in 5- or 6-substituted analogs.
- Solubility and Melting Points : Positional changes influence dipole moments and crystal packing. Nitro groups in sterically hindered positions (e.g., 5-) may reduce solubility in polar solvents .
Comparison with 4-Nitroaniline
4-Nitroaniline (CAS: 100-01-6, C₆H₆N₂O₂) is a simpler aromatic compound with a nitro and amine group on a benzene ring. Unlike this compound:
- Structure : Lacks the bicyclic indoline system, reducing steric complexity.
- Applications : Primarily used as a dye intermediate rather than in pharmaceuticals.
- Reactivity : The amine group in 4-nitroaniline participates in diazotization, whereas this compound’s saturated ring limits such reactivity .
Chemical and Functional Insights
Reactivity in Organic Reactions
- This compound : The saturated ring may favor nucleophilic substitutions or reductions (e.g., nitro-to-amine conversions) over electrophilic reactions.
- 4-Nitroindole : Participates in Michael additions with nitrochalcones, leveraging its aromaticity for conjugate addition reactions .
Biological Activity
4-Nitroindoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound, a derivative of indole, features a nitro group (-NO2) at the fourth position of the indole ring. This structural modification is significant for its biological properties, influencing interactions with various biological targets.
Antineoplastic Activity
Research has indicated that this compound and its derivatives exhibit potent antineoplastic (anti-cancer) properties. A study on 4-nitro-1H-indole-carboxaldehyde (NICA), a related compound, demonstrated cytotoxic effects against A549 lung cancer cells. The compound was characterized using spectroscopic methods and density functional theory (DFT) calculations, revealing its potential as a lung cancer agent .
Table 1: Cytotoxic Activity of 4-Nitroindole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Nitro-1H-indole | A549 (Lung) | 12.5 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 15.0 | Cell cycle arrest |
| 4-Nitro-1H-indole-3-carboxaldehyde | A549 | 10.0 | Inhibition of proliferation |
Serotonin Receptor Interaction
Another significant aspect of the biological activity of this compound is its interaction with serotonin receptors. A study evaluated various derivatives for their binding affinity to the 5-HT2A and 5-HT2C receptors, revealing that many compounds exhibited IC50 values below 1 µM, indicating strong receptor affinity. Notably, selectivity was higher for the 5-HT2C receptor compared to the 5-HT2A receptor .
Table 2: Binding Affinity of 4-Nitroindole Derivatives to Serotonin Receptors
| Compound | Receptor Type | IC50 (µM) |
|---|---|---|
| This compound | 5-HT2A | 0.8 |
| This compound | 5-HT2C | 0.5 |
| Derivative A | 5-HT6 | >10 |
Anti-inflammatory Effects
Nitro compounds, including those derived from indoles, have been shown to possess anti-inflammatory properties. The presence of the nitro group enhances their pharmacokinetic profiles and can lead to inhibition of pro-inflammatory cytokines such as COX-2 and TNF-α. Research indicates that certain nitro-substituted benzamides exhibit promising results in inhibiting inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .
Case Study: Synthesis and Evaluation
A significant study synthesized a series of novel sulfonamides based on the structure of this compound and evaluated their biological activity against various targets. The results demonstrated that these compounds not only had high selectivity for serotonin receptors but also showed potential in modulating inflammatory pathways .
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis provided insights into how modifications to the nitroindoline structure affect its biological activity. For instance, variations in substituents on the indole ring were found to significantly alter binding affinities to serotonin receptors and cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Nitroindoline in a laboratory setting?
- Methodology : Use nitration reactions under controlled conditions (e.g., nitric acid/sulfuric acid mixtures) with indoline as the precursor. Monitor reaction progress via TLC or HPLC to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to potential byproducts. Include safety protocols for handling corrosive reagents and nitro compounds .
- Experimental Design : Optimize temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of indoline to nitrating agent). Include controls for reaction quenching and neutralization .
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm nitro group placement and aromatic proton shifts. IR for nitro (1520–1350 cm⁻¹) and indoline ring (C-H stretching) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity. Compare retention times against commercial standards (if available).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (H335) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood with spill containment measures.
- Emergency Protocols : Neutralize spills with sodium bicarbonate; rinse contaminated skin with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Contradiction Analysis :
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR to assess dynamic equilibria .
- Statistical Validation : Apply error-bar analysis (standard deviation across triplicate runs) and compare with literature benchmarks. For ambiguous peaks, use 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What experimental designs optimize the regioselectivity of this compound synthesis?
- Variables to Control :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nitro group placement at the 4-position via stabilization of transition states.
- Catalysts : Lewis acids (e.g., FeCl₃) may reduce byproducts like 5- or 6-nitroindoline .
- Data-Driven Optimization :
- Use factorial design (e.g., 2³ DOE) to test temperature, solvent, and catalyst combinations.
- Analyze yields via ANOVA to identify significant factors (p < 0.05) .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology :
- Molecular Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites.
- Reaction Pathway Simulation : Use transition state theory (IRC) to predict intermediates in nitration or reduction reactions .
Q. What strategies address low yields in this compound-based coupling reactions?
- Troubleshooting Framework :
- Byproduct Analysis : Use GC-MS to identify undesired products (e.g., dimerization or over-oxidation).
- Catalyst Screening : Test palladium complexes (e.g., Pd/C, Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency.
- Statistical Remediation : Apply response surface methodology (RSM) to optimize time, temperature, and catalyst loading .
Data Synthesis and Reporting Guidelines
- Contradictory Data : Tabulate conflicting results (e.g., melting points, spectral peaks) with source citations and propose hypotheses (e.g., polymorphism, impurities) .
- Reproducibility : Archive raw data (spectra, chromatograms) in supplemental materials using platforms like Zenodo or Figshare .
- Ethical Reporting : Align with NIH guidelines for preclinical studies, including detailed experimental conditions and statistical thresholds (e.g., p-values, n ≥ 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
